molecular formula C16H19N3O3S B11045591 3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11045591
M. Wt: 333.4 g/mol
InChI Key: UPCYSOXGOOMIGI-UHFFFAOYSA-N
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Description

3-(2-Morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine derivatives with morpholine and other reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(2-Morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H19N3O3S/c20-13(18-5-7-22-8-6-18)9-19-10-17-14-11-3-1-2-4-12(11)23-15(14)16(19)21/h10H,1-9H2

InChI Key

UPCYSOXGOOMIGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)C(=O)N(C=N3)CC(=O)N4CCOCC4

Origin of Product

United States

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